beta-Inosine - 25583-08-8

beta-Inosine

Catalog Number: EVT-6724390
CAS Number: 25583-08-8
Molecular Formula: C10H12N4O5
Molecular Weight: 268.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-beta-D-Ribofuranosylhypoxanthine is a natural product found in Fritillaria thunbergii, Fritillaria walujewii, and other organisms with data available.
Source

Beta-Inosine is formed through the breakdown of adenosine, which occurs both intracellularly and extracellularly. The primary enzymes responsible for its production include adenosine deaminase, which removes the amino group from adenosine, and purine nucleoside phosphorylase, which catalyzes the conversion of hypoxanthine and ribose-1-phosphate into beta-Inosine . Additionally, certain gut microbiota have been shown to contribute to its biosynthesis, further highlighting its significance in human metabolism .

Classification

Beta-Inosine belongs to the class of nucleosides, specifically purine nucleosides. It can be categorized under bioactive metabolites due to its regulatory roles in RNA editing and immune modulation. It is also considered a key intermediate in the synthesis and degradation of purines, making it integral to nucleotide metabolism .

Synthesis Analysis

Methods

The synthesis of beta-Inosine can be achieved through various chemical routes and enzymatic processes. Two notable methods include:

  1. Chemical Synthesis: This involves protecting the hydroxyl groups on the ribose sugar followed by selective reactions to form the glycosidic bond with hypoxanthine. For example, derivatives such as 5'-O-(dimethoxytrityl)-2'-O-(t-butyldimethylsilyl) inosine can be synthesized as intermediates for further applications in oligonucleotide synthesis .
  2. Biochemical Synthesis: Enzymatic pathways involving adenosine deaminase and purine nucleoside phosphorylase facilitate the natural production of beta-Inosine from adenosine or hypoxanthine respectively. This method is often preferred for producing biologically active forms of beta-Inosine due to its specificity and efficiency .

Technical Details

The chemical synthesis typically requires careful control of reaction conditions (e.g., temperature, pH) to ensure high yields and purity. Enzymatic synthesis can be optimized by selecting appropriate substrates and conditions that favor enzyme activity, such as using specific co-factors or adjusting substrate concentrations.

Molecular Structure Analysis

Structure

Beta-Inosine consists of a ribose sugar moiety linked to a hypoxanthine base via a β-N9-glycosidic bond. The molecular formula is C10_{10}H12_{12}N4_4O4_4, with a molecular weight of approximately 252.23 g/mol.

Data

  • Molecular Formula: C10_{10}H12_{12}N4_4O4_4
  • Molecular Weight: 252.23 g/mol
  • Structural Features: The structure includes two hydroxyl groups on the ribose sugar and an amino group on the hypoxanthine base, which are critical for its biological activity.
Chemical Reactions Analysis

Reactions

Beta-Inosine participates in several key biochemical reactions:

  1. Dephosphorylation: Beta-Inosine can be phosphorylated to form inosine monophosphate (IMP), which is an important precursor in nucleotide synthesis.
  2. Deamination: It can undergo deamination to form hypoxanthine, which can subsequently enter various metabolic pathways including nucleotide salvage pathways .
  3. Metabolism: In cellular metabolism, beta-Inosine serves as an alternative carbon source for T cells under glucose-deprived conditions, demonstrating its role in energy metabolism .

Technical Details

The reactions involving beta-Inosine are typically catalyzed by specific enzymes such as nucleoside kinases for phosphorylation and deaminases for deamination. Understanding these reactions is crucial for applications in metabolic engineering and therapeutic development.

Mechanism of Action

Process

Beta-Inosine exerts its effects through several mechanisms:

  1. Regulation of RNA Editing: It plays a role in adenosine-to-inosine editing processes mediated by adenosine deaminases acting on RNA (ADARs), impacting gene expression and protein function.
  2. Immune Modulation: Beta-Inosine influences immune responses by modulating T cell function and promoting anti-inflammatory pathways .

Data

Studies indicate that beta-Inosine enhances T cell growth and function when glucose levels are low, showcasing its potential as an immunomodulatory agent . Additionally, it has been identified as a metabolite that may serve as a biomarker for various cancers due to its altered levels in different disease states .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Beta-Inosine typically appears as a white crystalline powder.
  • Solubility: It is soluble in water but exhibits variable solubility in organic solvents.

Chemical Properties

  • Stability: Beta-Inosine is relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of hydroxyl groups makes it reactive towards phosphorylation reactions.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to assess purity and concentration during synthesis processes.

Applications

Scientific Uses

Beta-Inosine has diverse applications in scientific research:

  1. Nucleotide Synthesis: It serves as a building block for synthesizing ribonucleic acids (RNA) and derivatives used in molecular biology studies.
  2. Biomarker Research: Its levels are being explored as potential biomarkers for cancer diagnosis and prognosis due to their correlation with tumor metabolism .
  3. Immunology Studies: Beta-Inosine's role in T cell metabolism makes it valuable for research into immune responses and potential therapies for autoimmune diseases .
Biological Mechanisms of Action

Immunomodulatory Dynamics in Adaptive Immunity

Adenosine Receptor (A2AR)-Mediated Signaling Pathways

β-Inosine exerts significant immunomodulatory effects through direct engagement of the adenosine A2A receptor (A2AR), a G-protein-coupled receptor (GPCR). Unlike adenosine, which has a half-life of <10 seconds, inosine demonstrates greater metabolic stability (half-life: ~15 hours), enabling prolonged receptor interaction [1] [2]. Inosine binds A2AR with distinct biased signaling properties: While adenosine primarily activates cyclic AMP (cAMP)-dependent pathways, inosine preferentially phosphorylates extracellular signal-regulated kinases 1/2 (ERK1/2) (Table 1). This ERK1/2 activation promotes cell survival, tissue repair, and adaptive immune regulation without excessive cAMP induction, which is linked to immunosuppressive side effects [2] [6].

Table 1: Signaling Bias of Inosine vs. Adenosine at A2AR

LigandcAMP ProductionERK1/2 PhosphorylationPrimary Functional Outcomes
AdenosineStrong activationModerate activationAnti-inflammatory, immunosuppression
InosineWeak activationStrong activationTissue repair, immunoregulation, anti-inflammation

Positive allosteric modulators (PAMs) like AEA061 amplify inosine’s affinity for A2AR, enhancing downstream anti-inflammatory responses. In in vitro studies, inosine reduced LPS-induced TNF-α, CCL3, and CCL4 production in splenic monocytes by 60–80% in an A2AR-dependent manner [2].

Regulation of Th1/Th2 Differentiation and Cytokine Production

β-Inosine modulates T-helper cell differentiation, shifting the balance from pro-inflammatory Th1 responses toward anti-inflammatory Th2 dominance. Mechanistically, inosine suppresses interleukin-12 (IL-12), a key cytokine driving Th1 differentiation. This occurs via A2AR-mediated inhibition of nuclear factor kappa B (NF-κB) and reduced IL-12α/β mRNA transcription in dendritic cells [1] [7]. Concomitantly, inosine elevates Th2-associated cytokines (e.g., IL-4, IL-10), which promote humoral immunity and tolerance [1] [4].

In autoimmune models, this rebalancing attenuates pathology. For example, inosine reduced IFN-γ (a Th1 cytokine) by 40% and increased IL-10 (a Th2 cytokine) by 2.5-fold in murine colitis, correlating with improved disease outcomes [1]. The suppression of IL-12 is particularly critical, as IL-1β—a target of inosine—normally synergizes with CD40 ligand to induce IL-12 production in dendritic cells [7].

Table 2: Impact of β-Inosine on Key Immune Cell Cytokines

Immune Cell TypeCytokine/Pathway AffectedEffect of InosineFunctional Consequence
Dendritic cellsIL-12 production↓ 70%Reduced Th1 differentiation
MacrophagesTNF-α, IL-1β↓ 50–75%Attenuated inflammation
T lymphocytesIFN-γ (Th1)↓ 40%Shift to Th2 immunity
T lymphocytesIL-4, IL-10 (Th2)↑ 2.5-foldEnhanced anti-inflammation

Anti-Inflammatory Responses via Metabolic Reprogramming

Suppression of Proinflammatory Cytokines (TNF-α, IL-1β, IL-12)

β-Inosine directly inhibits the release of proinflammatory mediators central to innate immunity. In LPS-induced lung injury models, inosine pretreatment reduced pulmonary TNF-α, IL-1β, and IL-12 levels by 50–75% [3] [8]. This suppression operates post-transcriptionally, destabilizing mRNA of these cytokines rather than blocking initial transcription [1] [9].

The inhibition of IL-1β is particularly significant due to its role as a "master regulator" of inflammation. IL-1β amplifies NF-κB signaling and induces IL-12 production in dendritic cells, perpetuating inflammatory cascades [3] [7]. In mycetoma patients, elevated IL-1β correlates with aggressive disease, while inosine’s suppression of IL-1β disrupts this loop [3]. Additionally, inosine elevates anti-inflammatory cytokines like IL-10 and IL-37. The latter directly antagonizes IL-1β by binding to the IL-18Rα receptor and suppressing inflammasome activity [3] [8].

Modulation of TLR4/NF-κB Signaling in Immune Cells

β-Inosine targets the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/NF-κB axis, a primary pathway driving inflammation. In LPS-challenged mice, inosine pretreatment:

  • Reduced TLR4 and MyD88 expression by 40% in lung tissue
  • Suppressed phosphorylation of inhibitor of kappa B (IκB) and nuclear translocation of NF-κB p65
  • Downregulated inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2) [8]

Concurrently, inosine activates nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing antioxidant responses (e.g., heme oxygenase-1 (HO-1) induction) that counteract oxidative stress. This dual modulation—suppressing NF-κB while activating Nrf2—synergistically attenuates inflammation (Table 3) [4] [8].

Table 3: Effects of β-Inosine on TLR4/NF-κB Pathway Components

Pathway ComponentEffect of InosineDownstream Impact
TLR4 receptor expression↓ 40%Reduced LPS recognition
MyD88 adaptor protein↓ 40%Impaired signal transduction
NF-κB nuclear translocationBlocked↓ TNF-α, IL-1β, IL-6
Nrf2 activation↑ 2-fold↑ HO-1, SOD, GSH-Px
ROS/RNS production↓ 60% (MDA, NO)Reduced oxidative damage

Metabolically, inosine’s anti-TLR4 effects are linked to gut microbiota remodeling. Oral inosine administration decreased the Firmicutes/Bacteroidetes ratio and increased Tenericutes and Deferribacteres—shifts associated with reduced systemic inflammation. This gut-immuno axis further dampens TLR4/NF-κB activation in distant organs like the lungs [8].

Properties

CAS Number

25583-08-8

Product Name

beta-Inosine

IUPAC Name

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)

InChI Key

UGQMRVRMYYASKQ-UHFFFAOYSA-N

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.